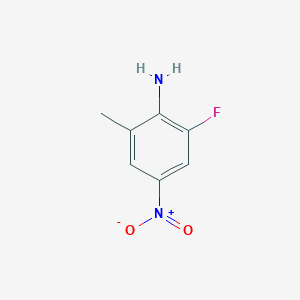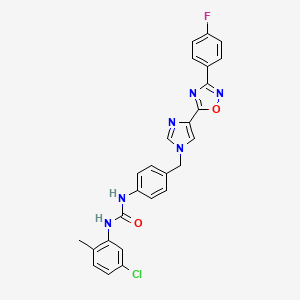
2-Fluoro-6-methyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-methyl-4-nitroaniline is an aniline derivative bearing a fluoride and a nitro group . It has a molecular weight of 170.14 . It is used as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs) .
Synthesis Analysis
The synthesis of 2-Fluoro-6-methyl-4-nitroaniline involves several steps. The nitro group can be laterally reduced to amine for further reactions . A precursor to the antibiotic candidate TBI-233 is synthesized from 2-fluoro-4-nitroaniline .Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-methyl-4-nitroaniline is influenced by its molecular symmetry and conjugation within the molecule . Factors such as the presence of π-conjugated systems, electron-donating or electron-withdrawing substituents, and the overall geometry of the molecule play crucial roles in determining its properties .Chemical Reactions Analysis
The aniline forms yellow crystals on recrystallization from aqueous MeOH or EtOH . The nitro group can be laterally reduced to amine for further reactions .Physical And Chemical Properties Analysis
2-Fluoro-6-methyl-4-nitroaniline is a white powder . It has a molecular weight of 170.14 .Scientific Research Applications
Dye Intermediates and Derivative Preparations
2-Fluoro-6-methyl-4-nitroaniline has been noted for its significance in the United States as a novel dye intermediate. Its applications could potentially extend to the pharmaceutical, insecticide, and dye sectors. Various N-substituted derivatives of this compound have been prepared and reviewed, indicating its versatility in chemical synthesis and application in various industries (Bil, 2007).
Synthesis of Related Compounds
The compound has been involved in the synthesis of other important compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis processes have been revised to address issues related to cost and hazardous materials, indicating the ongoing research and development in utilizing 2-Fluoro-6-methyl-4-nitroaniline related compounds in pharmaceuticals (Qiu et al., 2009).
Fluorescence Quenching Studies
Research has investigated the quenching of pyrene fluorescence by nitroanilines, including derivatives similar to 2-Fluoro-6-methyl-4-nitroaniline. This study offers insights into the interactions between these compounds and pyrene, which can be pivotal in understanding their behavior in various chemical and environmental contexts (Agudelo‐Morales et al., 2012).
Material Functionalization
A notable application is in the functionalization of silica particles with primary amino and chromophoric groups using nucleophilic aromatic substitution reactions with poly(vinylamine). This showcases the potential of 2-Fluoro-6-methyl-4-nitroaniline derivatives in material science and the development of new materials with specific properties (Roth et al., 2006).
Sensory Applications
The water-soluble derivatives of this compound have been utilized in the development of pH sensors. These sensors operate based on the solvatochromic behavior of the functionalized polymers, indicating the compound's relevance in chemical sensing technologies (Roth et al., 2006).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, and specific target organ toxicity . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Future Directions
properties
IUPAC Name |
2-fluoro-6-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSUPFMVHUMTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-methyl-4-nitroaniline | |
CAS RN |
1426805-91-5 |
Source


|
| Record name | 2-fluoro-6-methyl-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2536203.png)
![2-(2-Chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2536204.png)
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2536205.png)
![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2536206.png)

![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2536208.png)

![2-((7-acetyl-3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2536211.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536212.png)


